
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is a complex organic compound characterized by its unique thiadiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide typically involves the reaction of diphenylamine with sulfuric acid and a thiadiazole precursor under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the thiadiazole ring and the subsequent attachment of the sulfuric diamide group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the thiadiazole precursor, followed by its reaction with diphenylamine and sulfuric acid. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted thiadiazole compounds.
Applications De Recherche Scientifique
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 3,4-Diphenyl-1,2,5-thiadiazole
- 2,5-Diphenyl-1,3,4-thiadiazole
- 2,3-Diphenyl-1,2,4-thiadiazole
Uniqueness
N-(1,1-Dioxo-3,4-diphenyl-2,3-dihydro-1H-1lambda~6~,2,5-thiadiazol-3-yl)sulfuric diamide is unique due to its specific substitution pattern and the presence of the sulfuric diamide group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Propriétés
Numéro CAS |
823810-40-8 |
|---|---|
Formule moléculaire |
C14H14N4O4S2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1,1-dioxo-3,4-diphenyl-3-(sulfamoylamino)-2H-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H14N4O4S2/c15-23(19,20)17-14(12-9-5-2-6-10-12)13(16-24(21,22)18-14)11-7-3-1-4-8-11/h1-10,17-18H,(H2,15,19,20) |
Clé InChI |
RRGCJOIEBLVVKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NS(=O)(=O)NC2(C3=CC=CC=C3)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


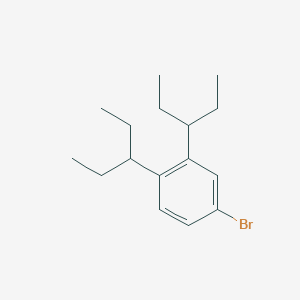
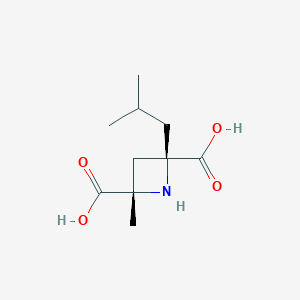
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
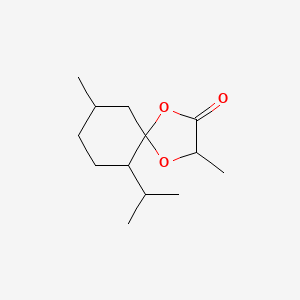
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

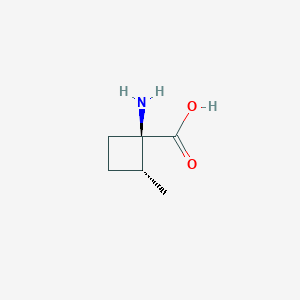
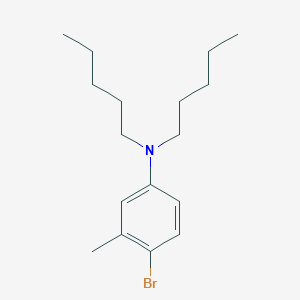
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
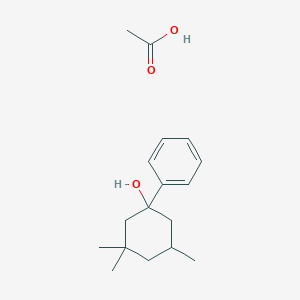
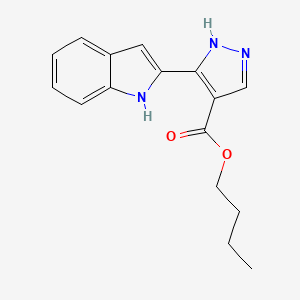
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
